N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Description
N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic compound featuring a benzothiazole-1,1,3-trioxide core linked to an acetamide group substituted with a 2-methylcyclohexyl moiety. These analogs typically exhibit biological relevance, such as kinase inhibition or antimicrobial activity, and serve as scaffolds for drug discovery .
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-6-2-4-8-13(11)17-15(19)10-18-16(20)12-7-3-5-9-14(12)23(18,21)22/h3,5,7,9,11,13H,2,4,6,8,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEUKDKWURNFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322732 | |
| Record name | N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
874591-35-2 | |
| Record name | N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the benzothiazole moiety and the acetamide group. The benzothiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 281.34 g/mol
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole had varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study :
A recent study investigated the effects of this compound on MCF-7 cells. The results indicated:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival in bacteria and cancer cells.
- Cell Cycle Arrest : Observations suggest that the compound causes cell cycle arrest at the G0/G1 phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Structural and Crystallographic Features
Key Differentiators of the Target Compound
The 2-methylcyclohexyl group in the target compound likely confers:
Enhanced Lipophilicity : Compared to aromatic substituents, improving blood-brain barrier penetration.
Steric Hindrance : May reduce off-target interactions, increasing selectivity in enzyme inhibition.
Metabolic Stability : Cyclohexyl moieties are less prone to oxidative metabolism than aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
